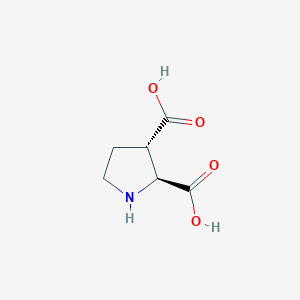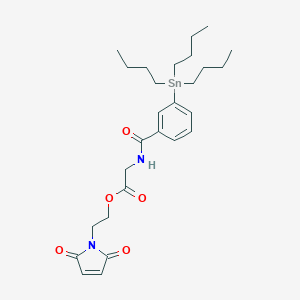
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate, also known as MESH, is a chemical compound that has been widely used in scientific research. It is a derivative of hippuric acid and contains a maleimide group that can be used for conjugation with various biomolecules. MESH is a versatile compound that has found applications in various fields of research, including biochemistry, molecular biology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate is based on its ability to react specifically with thiol groups in biomolecules. The maleimide group in Maleimidoethyl 3-(tri-n-butylstannyl)hippurate undergoes a Michael addition reaction with the thiol group in the biomolecule, resulting in the formation of a stable thioether bond. This conjugation reaction is highly specific and occurs under mild conditions, making it a valuable tool for bioconjugation.
Efectos Bioquímicos Y Fisiológicos
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has no direct biochemical or physiological effects, as it is not a drug or a therapeutic agent. However, its ability to conjugate with biomolecules has been used to develop various bioconjugates for therapeutic and diagnostic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has several advantages for lab experiments, including its high specificity for thiol groups, mild reaction conditions, and versatility for conjugation with various biomolecules. However, it also has some limitations, such as the need for a thiol-containing biomolecule for conjugation and the potential for nonspecific reactions with other nucleophiles, such as amines and hydroxyl groups.
Direcciones Futuras
There are several future directions for the application of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate in scientific research. One potential direction is the development of new bioconjugates for targeted drug delivery, imaging, and diagnostics. Another direction is the optimization of the synthesis and purification methods for Maleimidoethyl 3-(tri-n-butylstannyl)hippurate to improve its yield and purity. Additionally, the development of new conjugation chemistries that can complement or improve upon the maleimide-thiol reaction could expand the versatility of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate for bioconjugation.
Métodos De Síntesis
The synthesis of Maleimidoethyl 3-(tri-n-butylstannyl)hippurate involves the reaction of hippuric acid with tri-n-butyltin chloride and maleic anhydride. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid, and yields Maleimidoethyl 3-(tri-n-butylstannyl)hippurate as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent, such as ethyl acetate.
Aplicaciones Científicas De Investigación
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate has been widely used in scientific research as a tool for conjugation with various biomolecules, such as proteins, peptides, and nucleic acids. The maleimide group in Maleimidoethyl 3-(tri-n-butylstannyl)hippurate reacts specifically with thiol groups in biomolecules, such as cysteine residues in proteins, to form stable thioether bonds. This conjugation reaction is widely used in the development of bioconjugates for various applications, such as drug delivery, imaging, and diagnostics.
Propiedades
Número CAS |
158745-44-9 |
|---|---|
Nombre del producto |
Maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
Fórmula molecular |
C27H40N2O5Sn |
Peso molecular |
591.3 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrol-1-yl)ethyl 2-[(3-tributylstannylbenzoyl)amino]acetate |
InChI |
InChI=1S/C15H13N2O5.3C4H9.Sn/c18-12-6-7-13(19)17(12)8-9-22-14(20)10-16-15(21)11-4-2-1-3-5-11;3*1-3-4-2;/h1-2,4-7H,8-10H2,(H,16,21);3*1,3-4H2,2H3; |
Clave InChI |
BNEASIWYAZWSLE-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)NCC(=O)OCCN2C(=O)C=CC2=O |
Otros números CAS |
158745-44-9 |
Sinónimos |
3-MIH maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



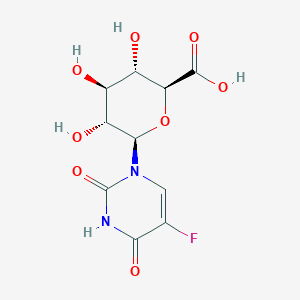
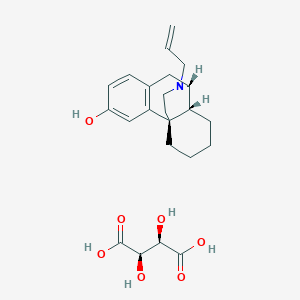
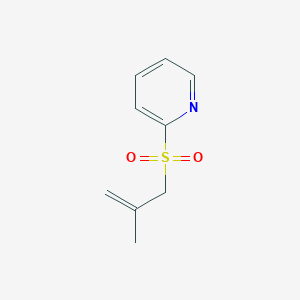
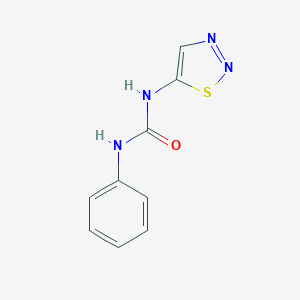
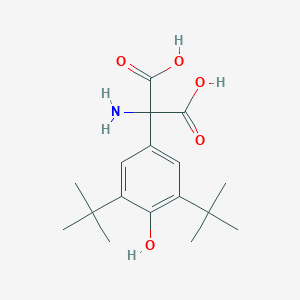
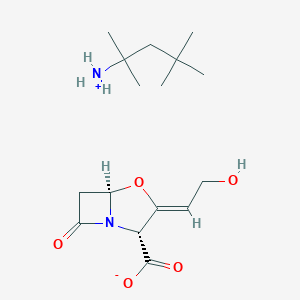
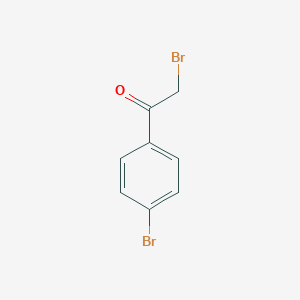

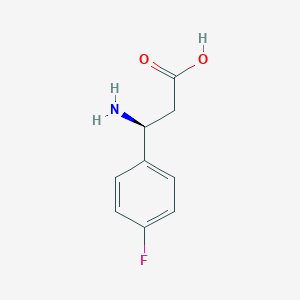
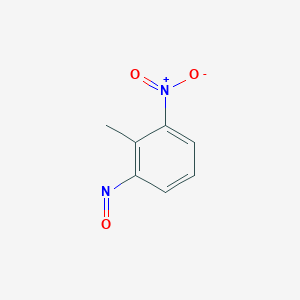
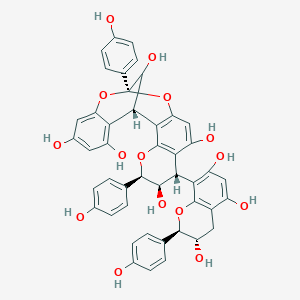
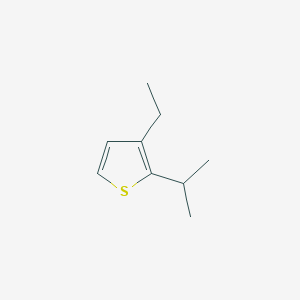
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)
